molecular formula C19H15F2NO3 B2835964 Ethyl 6-fluoro-1-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 899724-10-8

Ethyl 6-fluoro-1-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2835964
CAS No.: 899724-10-8
M. Wt: 343.33
InChI Key: PKDGJRIYQOPVMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-fluoro-1-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the condensation of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving the quinoline ring.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products:

Scientific Research Applications

Ethyl 6-fluoro-1-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA-gyrase, an enzyme crucial for DNA replication and transcription. By binding to the DNA-gyrase-DNA complex, it prevents the supercoiling of bacterial DNA, leading to the cessation of bacterial cell division and ultimately cell death .

Properties

IUPAC Name

ethyl 6-fluoro-1-[(4-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2NO3/c1-2-25-19(24)16-11-22(10-12-3-5-13(20)6-4-12)17-8-7-14(21)9-15(17)18(16)23/h3-9,11H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDGJRIYQOPVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)F)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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